

Ertiprotafib adverse effects phase II

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Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

Cat. No.: S527391

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Frequently Asked Questions (FAQs)

Q1: What was the primary reason for Ertiprotafib's failure in Phase II trials?

The failure was attributed to its unconventional mechanism of inhibiting PTP1B by causing the protein to aggregate. This mechanism of action is often associated with non-specific effects and toxicity, which likely contributed to the lack of sufficient clinical efficacy and the emergence of adverse effects in patients [1].

Q2: How can I determine if my PTP1B inhibitor candidate is causing aggregation?

The study on **Ertiprotafib** employed a combination of techniques. It is recommended to use at least two of the following to confirm aggregation:

- **Differential Scanning Fluorimetry (DSF):** A decrease in the protein's melting temperature (T_m) can be an initial red flag, as most stabilizing binders increase T_m [1].
- **Biomolecular NMR Spectroscopy:** Monitor 2D [1H , ^{15}N] spectra. A concentration-dependent loss of signal intensity across many residues is a strong indicator of aggregation [1].
- **Dynamic Light Scattering (DLS):** Directly measure the hydrodynamic radius of the protein. A significant increase in size upon compound addition confirms aggregation [1].

Q3: Are there any successful PTP1B inhibitors that do not cause aggregation?

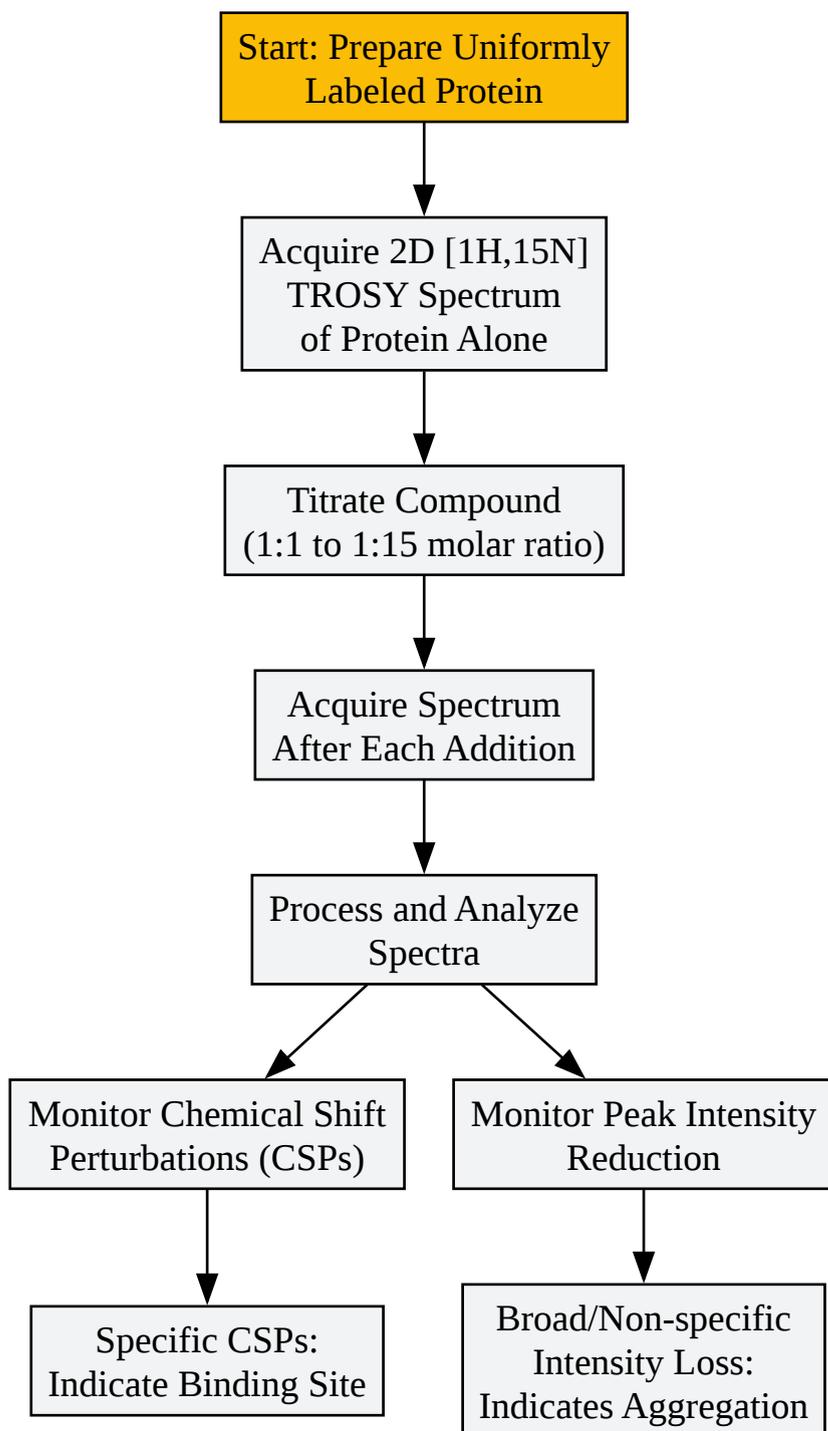
Yes, other inhibitors have been developed with more specific mechanisms. For example, **Trodusquemine (MSI-1436)** is an allosteric inhibitor that binds to the disordered C-terminal region of PTP1B and does not induce aggregation [1] [2]. Research is also focused on active-site inhibitors and allosteric inhibitors that stabilize the protein [2] [3].

Detailed Experimental Protocols for Investigating Compound-Induced Aggregation

The following workflows detail the key experiments used to characterize **Ertiprotafib**'s mechanism. You can adapt these protocols to profile your own compounds.

Protocol 1: Investigating Protein-Compound Interactions via Biomolecular NMR

This protocol is used to map binding sites and detect structural perturbations or aggregation at an atomic level.



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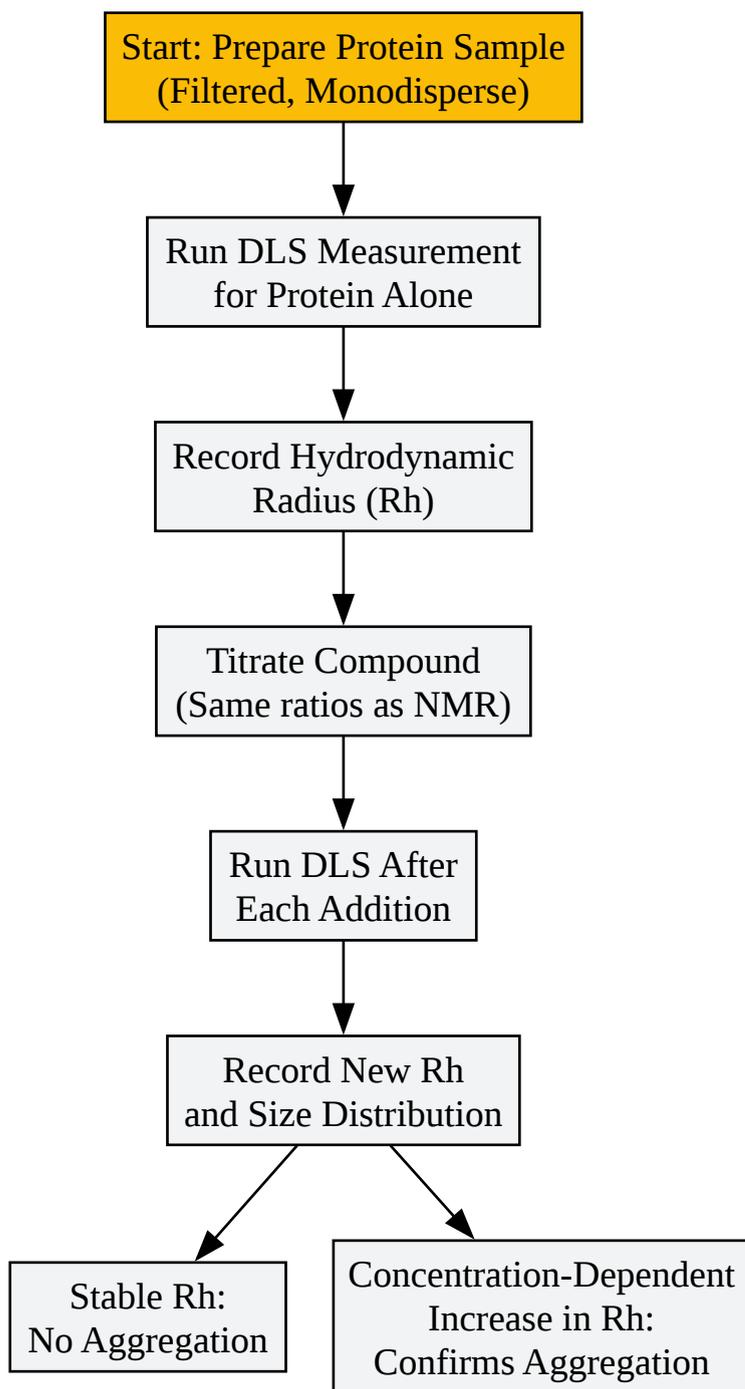
Key Steps:

- **Protein Preparation:** Express and purify uniformly [¹⁵N]-labeled (and/or [²H,¹⁵N]-labeled) PTP1B (e.g., catalytic domain 1-301) in an appropriate assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) [1].

- **NMR Data Collection:** Acquire a 2D [¹H,¹⁵N] TROSY spectrum of the free protein. Titrate the compound (e.g., **Ertiprotafib** dissolved in DMSO-*d*6) into the protein sample at increasing molar ratios (e.g., 1:1, 1:2, 1:5, 1:10, 1:15). Acquire a spectrum after each addition [1].
- **Data Analysis:** Process and analyze the spectra. Calculate Chemical Shift Perturbations (CSPs) for each residue. More critically, monitor the peak intensities. **A uniform, non-specific decrease in peak intensity across the spectrum upon compound addition is a hallmark of protein aggregation** [1].

Protocol 2: Confirming Aggregation with Dynamic Light Scattering (DLS)

This protocol quantitatively measures the formation of larger particles, confirming aggregation.



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Key Steps:

- **Sample Preparation:** Use the same protein and buffer conditions as for NMR. Ensure the sample is clear and free of dust by centrifugation or filtration.
- **DLS Measurements:** Perform DLS measurements on the protein sample alone to establish a baseline hydrodynamic radius (Rh). Titrate the compound into the sample using the same molar

ratios as in the NMR experiments. Perform a DLS measurement after each addition [1].

- **Data Analysis:** Analyze the data to determine the size distribution and the average Rh of the particles. **A concentration-dependent shift to a larger Rh value upon compound addition provides direct, biophysical evidence of aggregation [1].**

Troubleshooting Guide for PTP1B Inhibitor Development

Problem	Potential Cause	Recommended Investigation
Low Selectivity	Targeting the highly conserved, positively charged catalytic (PTP) site [2].	Develop allosteric inhibitors targeting less conserved regions (e.g., helix α 7) or use bidentate compounds that engage both catalytic and secondary sites [2] [3].
Poor Cellular Permeability	Compounds with high polarity (e.g., pTyr mimetics) to engage the charged active site [1].	Explore prodrug strategies or less charged isosteres. Allosteric inhibitors may also have better physicochemical properties for cell penetration [1].
Unexpected DSF Profile	Compound binding destabilizes the protein (decreases T _m), potentially indicating aggregation [1].	Follow up with NMR and/or DLS as described above to distinguish a novel mechanism from a problematic one.
Cellular Activity Doesn't Correlate with Enzymatic Data	Off-target effects, poor permeability, or an unconventional MoA (like aggregation) in the biochemical assay [1].	Use counter-screens against related PTPs (e.g., TCPTP) and confirm target engagement in cells using cellular thermal shift assays (CETSA).

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